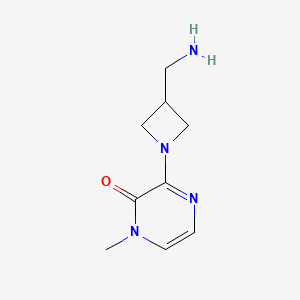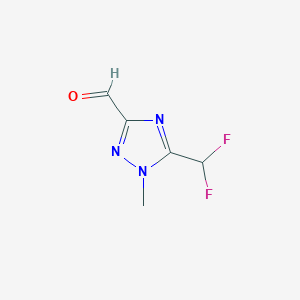
2-氨基-2-(4,5,6,7-四氢-1H-苯并咪唑-2-基)乙醇
描述
2-Amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings
科学研究应用
Chemistry: In chemistry, 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that benzimidazole derivatives, including this compound, may have therapeutic applications in treating diseases such as cancer, parasitic infections, and cardiovascular disorders.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It is known that benzimidazole derivatives often interact with various cellular targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to exhibit a range of biological activities, including antitumor activity .
生化分析
Biochemical Properties
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit enzymes such as CK2 (casein kinase 2), which is involved in various cellular processes . The interaction between 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol and CK2 may involve binding to the enzyme’s active site, leading to inhibition of its activity.
Cellular Effects
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Benzimidazole derivatives have been shown to affect cell proliferation and apoptosis, potentially through modulation of signaling pathways such as the MAPK/ERK pathway . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Benzimidazole derivatives can bind to the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, this compound may interact with DNA or RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol may change over time due to its stability and degradation. Studies have shown that benzimidazole derivatives can be stable under certain conditions but may degrade over time, affecting their long-term impact on cellular function . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cell death or organ damage . Threshold effects and dose-response relationships are important considerations in these studies.
Metabolic Pathways
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzimidazole derivatives are known to affect metabolic flux and metabolite levels by modulating enzyme activity . This compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities.
Transport and Distribution
The transport and distribution of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol within cells and tissues involve interactions with transporters and binding proteins. Benzimidazole derivatives can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, this compound may localize to specific compartments or organelles, influencing its biological activity and function.
Subcellular Localization
The subcellular localization of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of benzimidazole derivatives to the nucleus, mitochondria, or other organelles can impact their interactions with biomolecules and their overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 1,2-diaminobenzene with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, followed by reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of alkylated derivatives.
相似化合物的比较
2-Amino-2-(1H-benzimidazol-2-yl)ethanol
2-Amino-2-(5-methyl-1H-benzimidazol-2-yl)ethanol
2-Amino-2-(6,7-dihydro-1H-benzimidazol-2-yl)ethanol
Uniqueness: 2-Amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the tetrahydro group enhances its stability and modifies its interaction with biological targets.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h6,13H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANJRIXWSTZBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















